3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine
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Overview
Description
3-Nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine is a heterocyclic compound with the molecular formula C14H9N3O2S It is characterized by a fused ring system that includes benzimidazole and benzothiazine moieties, with a nitro group attached to the third position
Mechanism of Action
Target of Action
The primary targets of the compound 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine are currently unknown. The compound is a novel electron-affine entity , suggesting that it may interact with electron-rich targets
Mode of Action
As an electron-affine entity , it likely interacts with its targets through electron transfer processes. This could result in changes to the target’s structure or function, but more research is needed to confirm this and to understand the specifics of these interactions.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its electron-affine nature , it may influence pathways involving electron transfer or redox reactions. The downstream effects of these pathway alterations would depend on the specific pathways and targets involved and require further investigation.
Pharmacokinetics
Its molecular weight is 283.31 g/mol , which is within the range generally favorable for oral bioavailability.
Result of Action
Given its electron-affine nature , it may induce changes in the electron distribution or redox state of its targets, potentially affecting their function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-chlorobenzothiazole in the presence of a base, followed by nitration to introduce the nitro group at the desired position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Oxidation: Oxidative reactions can further modify the benzimidazole or benzothiazine rings, often using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, often in an acidic or neutral medium.
Major Products
Reduction: 3-amino-5H-benzimidazo[1,2-a][3,1]benzothiazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzimidazole or benzothiazine rings.
Scientific Research Applications
3-Nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzothiazole: Similar structure but lacks the benzimidazole moiety.
5-nitrobenzimidazole: Contains the benzimidazole ring but lacks the benzothiazine moiety.
2-aminobenzimidazole: Precursor used in the synthesis of 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine.
Uniqueness
This compound is unique due to its fused ring system that combines both benzimidazole and benzothiazine structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-nitro-5H-benzimidazolo[1,2-a][3,1]benzothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c18-17(19)10-5-6-12-9(7-10)8-20-14-15-11-3-1-2-4-13(11)16(12)14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBYJEQYBVUMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=C3S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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